Potassium sulfite

Overview

Description

Potassium sulfite is an inorganic compound with the chemical formula K₂SO₃. It is the salt of potassium cation and sulfite anion. This compound appears as a white solid that is highly soluble in water. This compound is commonly used as a preservative in food and beverages due to its ability to inhibit microbial growth and prevent oxidation .

Mechanism of Action

Target of Action

Potassium sulfite is an inorganic compound with the formula K2SO3. It is the salt of potassium cation and sulfite anion . The primary target of this compound is the cellular environment where it interacts with various biochemical processes.

Mode of Action

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . The balance between potassium and sodium is maintained by ion pumps in the cell membrane .

Biochemical Pathways

The inorganic sulfur in the environment, sulfate ion in soil and sulfur dioxide gas in the air, is fixed into Cys by the sulfur assimilation pathway in plants . Thereafter, Cys is converted to Met . Up to 154 different genomic bins with potential for sulfur transformation were recovered, revealing a panoply of taxonomically diverse microorganisms with complex metabolic pathways for biogeochemical sulfur reactions .

Pharmacokinetics

Potassium, in general, is mostly eliminated through urine but also skin and feces .

Result of Action

The cell membrane potential created by potassium and sodium ions allows the cell to generate an action potential—a “spike” of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Action Environment

this compound is a white solid that is highly soluble in water . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other ions in the solution.

Biochemical Analysis

Biochemical Properties

Potassium sulfite interacts with various enzymes, proteins, and other biomolecules. It is involved in sulfur assimilation, a process that converts sulfate to sulfide . The sulfite reductase enzyme, found in plant cells, catalyzes the transfer of six electrons from ferredoxin to sulfite to produce sulfide .

Cellular Effects

This compound influences cell function by participating in the sulfur cycle. Sulfur is essential for the catalytic or electrochemical functions of biomolecules in cells . It is found in amino acids, oligopeptides, vitamins, cofactors, and a variety of secondary products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The thiol group of cysteine (Cys) in proteins maintains protein structure by forming disulfide bonds between two Cys residues via oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, sulfite biosensors, which measure sulfite in food, beverages, and water, can be reused 100–300 times over a period of 1–240 days .

Metabolic Pathways

This compound is involved in the sulfur assimilation pathway, which encompasses the reactions involved in the conversion of sulfate to sulfide . This pathway involves sulfur activation and reduction to sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium sulfite can be synthesized through the thermal decomposition of potassium metabisulfite at approximately 190°C. The reaction is as follows:

K2S2O5→K2SO3+SO2

This method involves heating potassium metabisulfite, which decomposes to form this compound and sulfur dioxide .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving potassium hydroxide in water and then introducing sulfur dioxide gas into the solution. The reaction is:

2KOH+SO2→K2SO3+H2O

This method is efficient and allows for the large-scale production of this compound .

Types of Reactions:

- this compound can be oxidized to potassium sulfate in the presence of an oxidizing agent such as hydrogen peroxide:

Oxidation: K2SO3+H2O2→K2SO4+H2O

this compound can act as a reducing agent, reducing substances like iodine to iodide:Reduction: K2SO3+I2→K2SO4+2KI

this compound can undergo substitution reactions with halogens to form potassium halides and sulfur dioxide:Substitution: K2SO3+Cl2→2KCl+SO2

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chlorine.

Reducing Agents: Iodine.

Reaction Conditions: Typically carried out in aqueous solutions at room temperature.

Major Products Formed:

Oxidation: Potassium sulfate.

Reduction: Potassium iodide.

Substitution: Potassium chloride and sulfur dioxide.

Scientific Research Applications

Potassium sulfite has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and a preservative in various chemical reactions and processes.

Biology: Employed in the preservation of biological samples and in the preparation of certain biological assays.

Medicine: Utilized in the formulation of certain pharmaceutical products due to its antioxidant properties.

Industry: Widely used in the food and beverage industry as a preservative to prevent spoilage and oxidation.

Comparison with Similar Compounds

Potassium sulfate (K₂SO₄): Unlike potassium sulfite, potassium sulfate is primarily used as a fertilizer due to its high potassium content.

Sodium sulfite (Na₂SO₃): Sodium sulfite is similar to this compound in its preservative and reducing properties but is more commonly used in industrial applications.

Potassium bisulfite (KHSO₃): This compound is used in winemaking and food preservation, similar to this compound, but has a different chemical structure and properties.

Uniqueness of this compound: this compound is unique in its balance of solubility, reducing power, and preservative capabilities. Its high solubility in water makes it particularly effective in aqueous solutions, and its ability to act as both a reducing agent and a preservative makes it versatile for various applications .

Properties

IUPAC Name |

dipotassium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRJJOHZFYXTO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

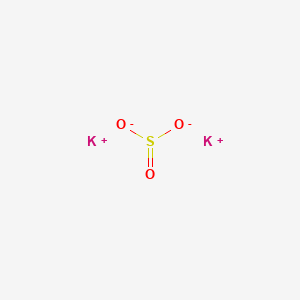

[O-]S(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889532 | |

| Record name | Potassium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dihydrate: White solid; Slowly oxidized by air to sulfate; [Merck Index] White powder; [MSDSonline] | |

| Record name | Sulfurous acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White crystals or crystalline powder; sol in about 3.5 parts water; decomposed by diluted acids with evolution of sulfur dioxide; pH about 8 /dihydrate/, White-yellowish, hexagonal form; insol in ammonia; slightly sol in alcohol /dihydrate/ | |

| Record name | POTASSIUM SULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10117-38-1 | |

| Record name | Potassium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015KZC652E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: Can potassium sulfite be used in the pulp and paper industry?

A1: Yes, this compound shows promise as a cooking agent in the pulp and paper industry, specifically for straw pulp production. Research suggests that potassium-based sulfite pulping is a viable alternative to traditional sodium-based methods, yielding pulp with good strength and bleachability [, , , ].

Q2: Are there environmental benefits to using this compound for pulping?

A2: Potentially. Studies indicate that using this compound for pulping could allow for effluent recovery and use as fertilizer due to its potassium and lignin content. This could contribute to a more sustainable, cyclical process between the paper industry and agriculture [, ].

Q3: How does this compound impact gold coating in industrial applications?

A3: Research indicates that this compound can be used in gold electroplating baths, impacting the characteristics of the gold coating. Studies show that the concentration of this compound in the bath affects the microhardness, deposition rate, and cathodic current efficiency of the gold coating [].

Q4: Is this compound compatible with high temperatures?

A4: this compound exhibits complex behavior at high temperatures. Studies show that it disproportionates into potassium sulfide and potassium sulfate at elevated temperatures [].

Q5: What materials are compatible with this compound at high temperatures?

A5: Research suggests that alumina is chemically inert to potassium sulfide but reacts with this compound. Other materials tested, including platinum, molybdenum, tungsten, quartz, machinable glass, boron nitride, and graphite, were not suitable for containing either potassium sulfide or this compound at high temperatures [].

Q6: Can this compound be used as a reagent in organic synthesis?

A6: Yes, this compound can facilitate a Chan-Lam-type C-S coupling reaction with sodium aryl sulfinates and organoboron compounds to produce diaryl thioethers [].

Q7: What is the role of this compound in the Chan-Lam-type coupling reaction?

A7: Mechanistic studies suggest that this compound participates in deoxygenating the sulfinate through a radical mechanism, enabling the formation of the desired C-S bond [].

Q8: What are the products of the reaction between thiirane 1,1-dioxide and potassium hydroxide?

A8: The reaction primarily yields potassium ethanesulfonate, ethylene, and this compound. A small amount of potassium 2-hydroxyethanesulfinate is also formed, contrary to previous studies that identified it as the major product [].

Q9: How does this compound impact the synthesis of perfluorosulfonic acids?

A9: Research shows that this compound can be used in a novel "deiodosulfination" reaction, converting perfluoroalkyl iodides to their corresponding disulfinates. These disulfinates can be further reacted to yield perfluorosulfonic acids and related compounds [].

Q10: Can this compound be used in food preservation?

A10: Yes, this compound is a recognized food additive often used for its preservative properties, typically as a sulfating agent [, , ].

Q11: How does this compound prevent the growth of microorganisms in food?

A11: this compound acts as a reducing agent, inhibiting the growth of bacteria and fungi, thereby preserving food freshness [, ].

Q12: Are there concerns about allergic reactions to this compound in food?

A12: Yes, sulfite sensitivity is a known concern, with some individuals experiencing adverse reactions to sulfites in food, including those containing this compound. Reactions can range from mild to severe, including asthmatic responses [, ].

Q13: Can this compound be used to improve the color stability of fruit pulp?

A13: Research suggests that this compound, in combination with ascorbic acid and citric acid, can be used as a color-protecting agent in cherry pulp, preserving its color during storage [].

Q14: Does this compound impact the accuracy of bacterial plate counts in food analysis?

A14: Studies show that the bacteriostatic activity of onion homogenates can interfere with bacterial plate counts. Adding this compound to the blending solution can counteract this activity and improve the accuracy of the counts [].

Q15: Does this compound have applications in water treatment?

A15: Yes, this compound is a component in some multifunctional water treatment agents, primarily for boiler water treatment. It helps reduce water hardness, prevent scale formation, and maintain oxygen content within acceptable limits [].

Q16: Can this compound be used in the preparation of fruit wines?

A16: Research indicates that this compound is used in dragon fruit mulberry wine production. It is added during the juice preparation and fermentation process, contributing to the wine's stability, color, and flavor profile [].

Q17: Does this compound have any role in textile processing?

A17: this compound is a component in some wool fabric caring agents. Its inclusion aims to enhance the softness, smoothness, and brightness of the fabric while preventing damage to the wool fibers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

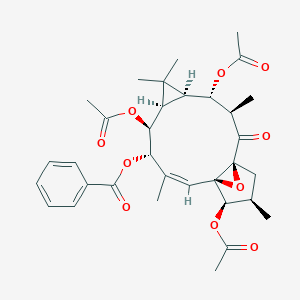

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)